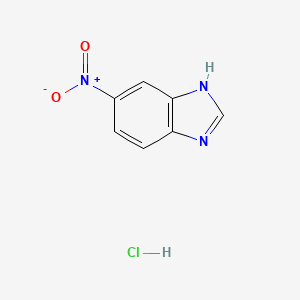
5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries, including textiles, paper, and leather.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid” typically involves the following steps:
Diazotization: The process begins with the diazotization of 1-amino-2-naphthol-4,6-disulphonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,6-dichloro-1,3,5-triazine in an alkaline medium to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulpho groups, enhancing its solubility and dyeing properties.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may also involve purification steps such as filtration, crystallization, and drying.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can result in the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with substituted groups on the triazine ring.
Aplicaciones Científicas De Investigación
Chemistry
Dye Chemistry: Used as a model compound for studying the properties and behavior of azo dyes.
Analytical Chemistry: Employed in various analytical techniques for the detection and quantification of different substances.
Biology
Biological Staining: Utilized in staining techniques for microscopy to highlight specific structures in biological tissues.
Medicine
Drug Development:
Industry
Textile Industry: Widely used as a dye for coloring fabrics.
Paper Industry: Applied in the dyeing of paper products.
Leather Industry: Used in the dyeing and finishing of leather goods.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can interact with various substrates. The molecular targets and pathways involved include:
Binding to Proteins: The azo group can form complexes with proteins, affecting their function.
Interaction with Nucleic Acids: The compound can intercalate with DNA, influencing gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Orange: Another azo dye with similar structural features.
Congo Red: A well-known azo dye used in various applications.
Direct Blue 1: A structurally related compound with similar dyeing properties.
Uniqueness
“5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid” is unique due to its specific combination of functional groups, which confer distinct properties such as high solubility, strong binding affinity, and vivid coloration.
Propiedades
| 25926-16-3 | |
Fórmula molecular |
C23H14Cl2N6O10S3 |
Peso molecular |
701.5 g/mol |
Nombre IUPAC |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C23H14Cl2N6O10S3/c24-21-27-22(25)29-23(28-21)26-15-9-12(42(33,34)35)7-11-8-16(43(36,37)38)18(19(32)17(11)15)31-30-14-6-5-10-3-1-2-4-13(10)20(14)44(39,40)41/h1-9,32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,26,27,28,29) |
Clave InChI |
OOLXNSHBCINPEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)NC5=NC(=NC(=N5)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)

